molecular formula C5H7BrN4O B8373653 6-Bromo-3-dimethylamino-1,2,4-triazine-5(4H)-one CAS No. 54317-66-7

6-Bromo-3-dimethylamino-1,2,4-triazine-5(4H)-one

Cat. No. B8373653
CAS RN: 54317-66-7
M. Wt: 219.04 g/mol
InChI Key: COFKLLVJQFQCML-UHFFFAOYSA-N
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Patent
US07368437B1

Procedure details

With stirring, hydrazine monohydrate (1.44 ml, 30 mmol) was added at 25° C. to a solution of the bromide (X) (2.20 g, 10 mmol) in water (80 ml). The reaction mixture was heated to reflux, cooled to room temperature and, for crystallization, allowed to stand for several hours. The crystals were filtered off, washed with water and dried in the air, giving the hydrazine (XI) (1.08 g, 63%) as a white solid of melting point 264-266° C. (from ethanol): IR spectrum vmax (NaCl/nujol/cm−1) 3324s, 3301s, (NH), 1641s (C═O), 1575s, 1516s, 1397s, 1304w, 1260w, 1204w, 1165w, 1133w, 1068w, 1050s, 1005w, 923s, 833w, 786s, 709s, 683s; NMR spectrum: δH (270 MHz, DMSO-d6): 11.25 (2H, bs, NH2), 7.18 (1H, bs, NH), 2.96 (6H, s, NCH3);
Quantity
1.44 mL
Type
reactant
Reaction Step One
Quantity
2.2 g
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Yield
63%

Identifiers

REACTION_CXSMILES
O.[NH2:2][NH2:3].Br[C:5]1[C:6](=[O:14])[NH:7][C:8]([N:11]([CH3:13])[CH3:12])=[N:9][N:10]=1>O>[CH3:12][N:11]([CH3:13])[C:8]1[NH:7][C:6](=[O:14])[C:5]([NH:2][NH2:3])=[N:10][N:9]=1 |f:0.1|

Inputs

Step One
Name
Quantity
1.44 mL
Type
reactant
Smiles
O.NN
Name
Quantity
2.2 g
Type
reactant
Smiles
BrC=1C(NC(=NN1)N(C)C)=O
Name
Quantity
80 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
With stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
WAIT
Type
WAIT
Details
to stand for several hours
FILTRATION
Type
FILTRATION
Details
The crystals were filtered off
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried in the air

Outcomes

Product
Name
Type
product
Smiles
CN(C1=NN=C(C(N1)=O)NN)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.08 g
YIELD: PERCENTYIELD 63%
YIELD: CALCULATEDPERCENTYIELD 63.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.